molecular formula C9H4F4N2O3 B5686365 1-(2,3,5,6-Tetrafluoropyridin-4-yl)oxypyrrolidine-2,5-dione

1-(2,3,5,6-Tetrafluoropyridin-4-yl)oxypyrrolidine-2,5-dione

Cat. No.: B5686365
M. Wt: 264.13 g/mol
InChI Key: YVPGALMTBDDEAT-UHFFFAOYSA-N
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Description

1-(2,3,5,6-Tetrafluoropyridin-4-yl)oxypyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione scaffold linked to a tetrafluoropyridine moiety

Preparation Methods

The synthesis of 1-(2,3,5,6-Tetrafluoropyridin-4-yl)oxypyrrolidine-2,5-dione typically involves the nucleophilic substitution of pentafluoropyridine with a suitable nucleophile, followed by cyclization to form the pyrrolidine-2,5-dione ring. The reaction conditions often include the use of bases such as potassium carbonate in solvents like dimethylformamide (DMF) under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2,3,5,6-Tetrafluoropyridin-4-yl)oxypyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, reducing agents such as ammonium formate, and catalysts like palladium on carbon (Pd/C) . Major products formed from these reactions depend on the specific nucleophiles and reaction conditions employed.

Mechanism of Action

The mechanism of action of 1-(2,3,5,6-Tetrafluoropyridin-4-yl)oxypyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine-2,5-dione scaffold can inhibit enzyme activity by binding to the active site, while the tetrafluoropyridine moiety enhances the compound’s binding affinity and selectivity . The exact pathways involved depend on the specific biological target and the context of its application.

Properties

IUPAC Name

1-(2,3,5,6-tetrafluoropyridin-4-yl)oxypyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4N2O3/c10-5-7(6(11)9(13)14-8(5)12)18-15-3(16)1-2-4(15)17/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPGALMTBDDEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC2=C(C(=NC(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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